molecular formula C9H8N4O B064204 Quinoxaline-6-carbohydrazide CAS No. 175204-23-6

Quinoxaline-6-carbohydrazide

Cat. No. B064204
M. Wt: 188.19 g/mol
InChI Key: SOFSERVPSYSXFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline-6-carbohydrazide derivatives involves various chemical strategies, including the linkage of different substituted phenylhydrazone groups to the quinoxaline scaffold. For example, Mao Zhang et al. (2014) synthesized a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, highlighting the diverse synthetic pathways explored for creating quinoxaline-6-carbohydrazide derivatives with enhanced antifungal and antioxidant activities (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoxaline-6-carbohydrazide derivatives is critical for their biological activity. Structural confirmation is typically achieved through various spectroscopic methods, including NMR, MS, and X-ray crystallography. For instance, the structure-activity relationship (SAR) studies provide insights into how different substitutions on the quinoxaline core affect biological activity and stability (Zhang et al., 2014).

Chemical Reactions and Properties

Quinoxaline-6-carbohydrazide and its derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential biological activities. These reactions include cyclocondensation, alkylation, and hydrazinolysis, leading to the formation of compounds with diverse chemical properties and biological activities. For example, Aleksanyan and Hambardzumyan (2019) detailed the synthesis of quinoline-6-carbohydrazide derivatives through reactions with phenyl isothiocyanate and carbon disulfide, demonstrating the versatility of quinoxaline-6-carbohydrazide in chemical transformations (Aleksanyan & Hambardzumyan, 2019).

Scientific Research Applications

Application 1: Anti-Diabetic Agents

  • Summary of the Application : Quinoxaline-6-carbohydrazide has been used in the design and synthesis of anti-diabetic agents . A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed and synthesized for this purpose .
  • Methods of Application or Experimental Procedures : These compounds were screened as possible α-glucosidase inhibitors . α-glucosidase is an important enzyme found in the digestive system that participates in the body’s carbohydrate metabolism .
  • Results or Outcomes : The synthesized compounds exhibited good inhibitory activity with IC50 values in the range of 110.6 ± 6.0 to 453.0 ± 4.7 µM, in comparison with acarbose as the positive control (750.0 ± 10.5 µM) . The most potent derivative bearing 3-fluorophenyl moiety was further explored by kinetic studies and showed the competitive type of inhibition .

Application 2: Dual EGFR and COX-2 Inhibitors

  • Summary of the Application : Novel quinoxaline derivatives have been synthesized and studied as dual EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) inhibitors . These inhibitors are often used in the treatment of various types of cancers .
  • Methods of Application or Experimental Procedures : The quinoxaline derivatives were synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .
  • Results or Outcomes : The study did not provide specific results or outcomes for the synthesized compounds .

Application 3: Broad Spectrum of Biological Activities

  • Summary of the Application : Quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as bacteriocides, insecticides, antibacterials, antifungals, antitubercular agents, analgesics, and anti-inflammatory agents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted .
  • Results or Outcomes : The specific results or outcomes also vary depending on the specific biological activity being targeted .

Application 4: Anti-Cancer Agents

  • Summary of the Application : Novel quinoxaline derivatives have been synthesized and studied as dual EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) inhibitors . These inhibitors are often used in the treatment of various types of cancers .
  • Methods of Application or Experimental Procedures : The quinoxaline derivatives were synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .
  • Results or Outcomes : The study did not provide specific results or outcomes for the synthesized compounds .

Application 5: Broad Spectrum of Biological Activities

  • Summary of the Application : Quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as bacteriocides, insecticides, antibacterials, antifungals, antitubercular agents, analgesics, and anti-inflammatory agents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted .
  • Results or Outcomes : The specific results or outcomes also vary depending on the specific biological activity being targeted .

Safety And Hazards

Quinoxaline-6-carbohydrazide may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

quinoxaline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSERVPSYSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405302
Record name Quinoxaline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-carbohydrazide

CAS RN

175204-23-6
Record name Quinoxaline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Pedrood, Z Rezaei, K Khavaninzadeh… - BMC …, 2022 - bmcchem.biomedcentral.com
A novel series of diphenylquinoxaline-6-carbohydrazide hybrids 7a–o were rationally designed and synthesized as anti-diabetic agents. All synthesized compounds 7a–o were …
Number of citations: 8 bmcchem.biomedcentral.com
D Osmaniye, Ş Görgülü, BN Sağlık… - Journal of …, 2022 - Wiley Online Library
… Firstly, quinoxaline-6-carbohydrazide was obtained by means of the reaction between … Secondly, the ring closure reaction was carried out between quinoxaline-6-carbohydrazide and …
Number of citations: 7 onlinelibrary.wiley.com
KT Lin, HM Kuo, HS Sheu, CK Lai - Tetrahedron, 2013 - Elsevier
… The solution of 2,3-bis(3,4-bis(dodecyloxy)phenyl)-N′-(6-(decyloxy)-2-naphthoyl)-quinoxaline-6-carbohydrazide (1.0 g, 0.36 mmol) dissolved in 10 mL of phosphoryl chloride was …
Number of citations: 31 www.sciencedirect.com
TS Hu, KT Lin, CC Mu, HM Kuo, MC Chen, CK Lai - Tetrahedron, 2014 - Elsevier
… 3-bis-(3,4-bis(alkoxy)phenyl)quinoxaline-6-carboxylic acids, 4-(alkoxy)benzohydrazides, and 2,3-bis(3,4-bis(dodecyloxy)phenyl)-N′-(4-(alkoxy)benzoyl) quinoxaline-6-carbohydrazide …
Number of citations: 18 www.sciencedirect.com
KT Lin, CK Lai - Tetrahedron, 2016 - Elsevier
… The solution of 2,3-bis(3,4-bis(dodecyloxy)phenyl)quinoxaline-6-carbohydrazide (1.0 g, 1.0 mmol) dissolved in 125 mL of THF was added dropwise 0.14 mL of triethylamine (1.0 mmol) …
Number of citations: 13 www.sciencedirect.com
HM Kuo, YL Chen, GH Lee, CK Lai - Tetrahedron, 2016 - Elsevier
… A mixture of freshly prepared 2-(4-(hexyloxy)phenyl)-N′-(2-(4-(hexyloxy)phenyl)quinoxaline-6-carbonyl)quinoxaline-6-carbohydrazide (0.5 g, 0.7 mmol) and phosphoryl chloride (50 …
Number of citations: 12 www.sciencedirect.com

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